6-Oxa-3-thia-2,4-diazaoctanoic acid, 4-ethyl-2-methyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
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Overview
Description
6-Oxa-3-thia-2,4-diazaoctanoic acid, 4-ethyl-2-methyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thia, and diaza groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-thia-2,4-diazaoctanoic acid, 4-ethyl-2-methyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-3-thia-2,4-diazaoctanoic acid, 4-ethyl-2-methyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Oxa-3-thia-2,4-diazaoctanoic acid, 4-ethyl-2-methyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxa-3-thia-2,4-diazaoctanoic acid, 4-ethyl-2-methyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxa-3-thia-2,4-diazaoctanoic acid, 4-(2-cyanoethyl)-2-methyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 7-Oxa-3-thia-2,4-diazaoctanoic acid, 6-methoxy-, 9H-fluoren-0-ylmethyl ester, 3,3-dioxide
Uniqueness
Compared to similar compounds, 6-Oxa-3-thia-2,4-diazaoctanoic acid, 4-ethyl-2-methyl-5-oxo-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65907-36-0 |
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Molecular Formula |
C17H24N2O5S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-ethylcarbamate |
InChI |
InChI=1S/C17H24N2O5S/c1-6-19(16(21)22-7-2)25-18(5)15(20)23-13-10-8-9-12-11-17(3,4)24-14(12)13/h8-10H,6-7,11H2,1-5H3 |
InChI Key |
DLKJHQIJLOLAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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